1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide
Description
Properties
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-3-14-6-8-15(9-7-14)26-12-17(22)19-20-18(23)21-27(24,25)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOMOVVMSQYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-Ethylphenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of Semicarbazide Derivative: The acyl chloride is reacted with semicarbazide to form the desired semicarbazide derivative.
Introduction of the Methylphenylsulfonyl Group: Finally, the semicarbazide derivative is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or methylphenylsulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anti-inflammatory Properties : Potential to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
- Anticancer Potential : The compound may inhibit tumor cell proliferation through specific molecular mechanisms.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine levels in cultured macrophages. This suggests a mechanism that could be harnessed for therapeutic applications in inflammatory diseases.
Case Study 3: Anticancer Activity
Preliminary tests on cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis. Further studies are required to elucidate the underlying mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The semicarbazide moiety may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethylphenoxy and methylphenylsulfonyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
- p-Toluenesulfonyl semicarbazide (CAS 10396-10-8): Lacks the 4-ethylphenoxy acetyl group, resulting in a simpler structure. Its thermal stability makes it suitable for industrial applications, such as polymer foaming .
- 4-Chloro analog (CAS 1022874-36-7): Replaces the 4-methyl group with a chlorine atom on the sulfonyl ring. Chlorine’s electronegativity may enhance chemical reactivity or alter solubility compared to the methyl substituent .
- Other Biosynth analogs (e.g., ZQB44028, ZQB44553): Feature unrelated substituents (e.g., phenylamino carbonyl, indole-pyridine moieties), suggesting divergent applications in biochemical assays .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is significantly higher than p-toluenesulfonyl semicarbazide (229.26 g/mol) due to the added acetyl and ethylphenoxy groups.
- Thermal Stability : p-Toluenesulfonyl semicarbazide’s industrial use as a foaming agent implies high thermal stability, whereas the target compound’s complex structure may reduce thermal resilience .
Research Findings and Analytical Considerations
- Synthesis: The target compound’s synthesis likely involves coupling the 4-ethylphenoxy acetyl moiety to p-toluenesulfonyl semicarbazide via nucleophilic acyl substitution or similar reactions.
Biological Activity
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide (CAS No. 1024439-41-5) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21N3O5S
- Molecular Weight : 391.44 g/mol
- Structure : The compound features an ethylphenoxy group and a sulfonyl group attached to a semicarbazide moiety, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulate receptor activity, affecting various signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors that regulate physiological responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of semicarbazides, including this compound, exhibit antimicrobial properties. A study found that similar sulfonamide derivatives showed significant antibacterial effects against various strains of bacteria, suggesting that 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide may possess comparable activity .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds on human cell lines. For instance, cytotoxicity assays revealed that certain derivatives exhibited IC50 values in the range of 368 mg/L to 403 mg/L against primary human hepatocytes, indicating a moderate level of cytotoxicity . Further evaluation is necessary to establish the safety profile of this compound.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide?
- Methodology :
- Use stepwise acylation and sulfonylation reactions. First, synthesize the 2-(4-ethylphenoxy)acetyl intermediate via nucleophilic substitution of 4-ethylphenol with chloroacetyl chloride. Next, couple this intermediate with 4-(4-methylphenylsulfonyl)semicarbazide under basic conditions (e.g., sodium acetate buffer, pH 4.6) to ensure controlled condensation .
- Monitor reaction progress via TLC or HPLC with a methanol-buffer mobile phase (65:35 v/v) for purity validation .
Q. How can researchers ensure analytical purity and stability of the compound during synthesis?
- Methodology :
- Employ reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase to detect impurities .
- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability, noting decomposition points above 250°C based on analogous sulfonamide derivatives .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, semicarbazide N-H at ~3300 cm⁻¹).
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylphenoxy protons at δ 1.2–1.4 ppm, sulfonyl aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodology :
- Cross-validate NMR/IR data with single-crystal X-ray diffraction (SCXRD). For example, resolve ambiguities in semicarbazide tautomerism by determining hydrogen-bonding networks (e.g., N–H···O interactions) and torsion angles .
- Compare experimental data with computational predictions (e.g., DFT-optimized geometries) to confirm stereoelectronic effects .
Q. What experimental designs are effective for studying the compound’s biological activity?
- Methodology :
- Conduct in vitro assays (e.g., enzyme inhibition for sulfonamide targets like carbonic anhydrase) using UV-Vis spectroscopy to monitor activity .
- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors, leveraging crystallographic data from analogous semicarbazones .
Q. How can computational methods predict physicochemical properties for targeted applications?
- Methodology :
- Use the ACD/Labs Percepta Platform to calculate logP (lipophilicity) and pKa values, ensuring alignment with experimental solubility profiles .
- Apply molecular dynamics simulations to assess membrane permeability, using force fields parameterized for sulfonamide derivatives .
Q. What strategies optimize crystallization for structural studies?
- Methodology :
- Screen solvents (e.g., DMSO/water mixtures) via slow evaporation to grow single crystals. For sulfonyl-semicarbazides, prioritize polar aprotic solvents to enhance hydrogen-bonded frameworks .
- Analyze crystal packing using PLATON or Mercury software to identify π-π stacking or van der Waals interactions influencing stability .
Key Considerations
- Synthetic Challenges : Side reactions during sulfonylation require strict pH control (pH 4–5) to avoid hydrolysis .
- Structural Ambiguities : Tautomeric forms of the semicarbazide moiety necessitate combined crystallographic and computational validation .
- Biological Relevance : Prioritize assays aligned with sulfonamide pharmacophores (e.g., anti-convulsant or enzyme inhibition models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
